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Compound of Interest

Compound Name: Qingdainone

Cat. No.: B192220 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Qingdainone, a naturally occurring indole alkaloid first isolated from Indigo Naturalis in 1985,

has garnered interest for its potential therapeutic properties, notably its anti-melanoma activity.

[1] This technical guide provides a comprehensive overview of the synthesis and structural

characterization of Qingdainone, intended to serve as a resource for researchers and

professionals in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties
Qingdainone, with the IUPAC name (6E)-6-(3-oxo-1H-indol-2-ylidene)indolo[2,1-b]quinazolin-

12-one, possesses a complex heterocyclic scaffold. Its core structure and key properties are

summarized below.

Property Value

Molecular Formula C₂₃H₁₃N₃O₂

Molar Mass 363.38 g/mol

Appearance (Data not available)

Solubility (Data not available)
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Synthesis of Qingdainone
While the original 1985 publication by Zhou and Huang described the first synthesis of

Qingdainone, detailed experimental protocols are not readily available in public literature.[1]

However, the synthesis of the core indolo[2,1-b]quinazolin-12-one scaffold and related

derivatives has been reported through various methods. A plausible synthetic approach to

Qingdainone can be conceptualized based on the condensation of isatin with a suitable

tryptanthrin derivative or a related precursor.

A general synthetic workflow for related indoloquinazoline structures is depicted below.

Starting Materials

Reaction Product

Isatin

Condensation Reaction

Tryptanthrin Precursor

Qingdainone

Click to download full resolution via product page

Caption: General synthetic workflow for Qingdainone.

Further research is required to delineate the precise reaction conditions, catalysts, and

purification methods for an optimized synthesis of Qingdainone.

Structural Characterization
The definitive structure of Qingdainone has been established through a combination of

spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data for Qingdainone are not extensively reported in the literature.

However, analysis of related indolo[1,2-c]quinazoline derivatives provides expected chemical
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shift ranges for the core structure.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for Qingdainone Core Protons

Proton Predicted Chemical Shift (ppm)

Aromatic Protons 7.0 - 8.5

| NH Proton | 10.0 - 12.0 |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Qingdainone Core Carbons

Carbon Predicted Chemical Shift (ppm)

Aromatic Carbons 110 - 150

| Carbonyl Carbons | 160 - 185 |

Mass Spectrometry (MS)
High-resolution mass spectrometry is essential for confirming the molecular weight and

elemental composition of Qingdainone. The fragmentation pattern in tandem mass

spectrometry (MS/MS) can provide valuable structural information. While a detailed

fragmentation analysis of Qingdainone is not available, general fragmentation patterns for

quinazolinone-containing compounds involve characteristic losses of CO and fragmentation of

the heterocyclic rings.

Table 3: Predicted Mass Spectrometry Data for Qingdainone

Parameter Value

[M+H]⁺ (Calculated) 364.1086

| Major Fragments (Predicted) | [M+H-CO]⁺, fragments from indole and quinazolinone moieties

|
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X-ray Crystallography
To date, the single-crystal X-ray structure of Qingdainone has not been reported in the public

domain. X-ray crystallography would provide unequivocal proof of its three-dimensional

structure and packing in the solid state.

Table 4: X-ray Crystallography Data for Qingdainone

Parameter Value

Crystal System Data not available

Space Group Data not available

Unit Cell Dimensions Data not available

a (Å) Data not available

b (Å) Data not available

c (Å) Data not available

α (°) Data not available

β (°) Data not available

γ (°) Data not available

Volume (Å³) Data not available

| Z | Data not available |

Biological Activity and Signaling Pathways
Qingdainone has been reported to exhibit anti-melanoma activity, although detailed

mechanistic studies are limited.[1] Its biological effects are likely mediated through the

modulation of key cellular signaling pathways. Network pharmacology studies have implicated

the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and

Activator of Transcription (Jak-STAT) pathways in the activity of compounds from Indigo

Naturalis, including Qingdainone.
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MAPK Signaling Pathway
The MAPK pathway is a critical regulator of cell proliferation, differentiation, and survival. Its

dysregulation is a hallmark of many cancers, including melanoma. Qingdainone may exert its

anti-proliferative effects by interfering with this pathway.
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Caption: Postulated modulation of the MAPK pathway by Qingdainone.

Jak-STAT Signaling Pathway
The Jak-STAT pathway is a primary route for cytokine signaling and is involved in immune

responses, inflammation, and cell growth. Constitutive activation of this pathway is common in

many cancers. Qingdainone may modulate the Jak-STAT pathway, contributing to its anti-

tumor effects.
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Caption: Postulated modulation of the Jak-STAT pathway by Qingdainone.

Experimental Protocols
General Anti-Melanoma Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the in vitro anti-melanoma activity of

Qingdainone using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

assay.

Materials:

Melanoma cell line (e.g., B16-F10)

Complete cell culture medium (e.g., DMEM with 10% FBS)

Qingdainone stock solution (in a suitable solvent like DMSO)
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MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or acidified isopropanol)

96-well plates

Microplate reader

Procedure:

Cell Seeding: Seed melanoma cells into 96-well plates at a predetermined density (e.g., 5 x

10³ cells/well) and allow them to adhere overnight.

Compound Treatment: Treat the cells with various concentrations of Qingdainone (typically

in a serial dilution) and a vehicle control (e.g., DMSO).

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a

humidified CO₂ incubator.

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time,

viable cells will reduce the yellow MTT to purple formazan crystals.

Solubilization: Remove the medium and add the solubilization solution to dissolve the

formazan crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC₅₀ value (the concentration of Qingdainone that inhibits cell growth by

50%).
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Caption: Experimental workflow for the MTT assay.

Conclusion
Qingdainone presents an intriguing molecular scaffold with potential anti-cancer properties.

This guide has summarized the currently available information on its synthesis and structural

characterization. However, significant gaps remain in the literature, particularly concerning

detailed synthetic protocols and comprehensive spectroscopic and crystallographic data.
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Further research in these areas is crucial to fully unlock the therapeutic potential of

Qingdainone and its derivatives. The elucidation of its precise mechanism of action within key

signaling pathways will also be vital for its future development as a potential therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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